An In-depth Technical Guide to 9-Benzyl-3,6-dibromocarbazole (CAS: 118599-27-2)
An In-depth Technical Guide to 9-Benzyl-3,6-dibromocarbazole (CAS: 118599-27-2)
Introduction: The Architectural Versatility of the Carbazole Core
The carbazole heterocycle is a privileged scaffold in modern chemistry, prized for its rigid, planar structure and rich electron density. This unique combination of features imparts excellent thermal stability, favorable charge transport characteristics, and a propensity for functionalization, making it a cornerstone for innovation in materials science and medicinal chemistry.[1] The strategic introduction of substituents onto the carbazole nucleus allows for the precise tuning of its electronic and photophysical properties.
This guide focuses on a key derivative, 9-Benzyl-3,6-dibromocarbazole . The bromine atoms at the 3 and 6 positions serve as versatile synthetic handles for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.[1] Simultaneously, the benzyl group at the 9-position (the nitrogen atom) enhances solubility and can influence the molecule's solid-state packing and electronic properties. This derivative is a pivotal intermediate for researchers developing next-generation organic electronics and novel therapeutic agents.[2] This document provides a comprehensive overview of its synthesis, characterization, and proven applications, grounded in established experimental protocols and field-proven insights.
Physicochemical & Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application. The data presented below serves as a baseline for the characterization and quality control of 9-Benzyl-3,6-dibromocarbazole.
| Property | Value |
| CAS Number | 118599-27-2 |
| Molecular Formula | C₁₉H₁₃Br₂N |
| Molecular Weight | 415.13 g/mol |
| Appearance | White to off-white or pale yellow solid/powder |
| Purity | Typically >97-98% (by GC or HPLC) |
| Storage Conditions | Store at room temperature, sealed in a dry environment |
| InChI Key | QVFWRFBJSIUPAD-UHFFFAOYSA-N |
Data sourced from commercial supplier specifications.[3]
Expected Spectroscopic Data: While a specific peer-reviewed spectrum for 9-Benzyl-3,6-dibromocarbazole is not readily available in the searched literature, data from its close analog, 9-benzyl-3,6-diiodo-9H-carbazole, provides a strong predictive framework for its characterization by NMR.[4]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the carbazole core and the benzyl group. The protons at positions 1, 2, 4, 5, 7, and 8 of the carbazole will appear as doublets and doublets of doublets. The two protons on the methylene bridge (the -CH₂- of the benzyl group) will likely appear as a singlet, and the five protons of the phenyl ring will show characteristic multiplets.
-
¹³C NMR: The carbon NMR will display signals corresponding to the 12 carbons of the dibromocarbazole core and the 7 carbons of the benzyl group. The carbons bonded to bromine will be significantly shifted.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.
Synthesis and Purification: A Two-Step Approach
The synthesis of 9-Benzyl-3,6-dibromocarbazole is logically approached in two primary stages: the bromination of the carbazole core followed by the N-alkylation with a benzyl group.
Part 1: Synthesis of the Precursor, 3,6-Dibromocarbazole
The foundational step is the selective dibromination of carbazole. The choice of brominating agent and reaction conditions is critical to achieving high yield and purity, avoiding the formation of mono- or tri-substituted byproducts. The use of N-Bromosuccinimide (NBS) in a polar aprotic solvent is a widely adopted and reliable method.[5]
Caption: Workflow for the synthesis of 3,6-Dibromocarbazole.
Field-Proven Protocol: Synthesis of 3,6-Dibromocarbazole
Causality: This protocol is adapted from established methods for the bromination of carbazole.[5] Using N,N-Dimethylformamide (DMF) as the solvent facilitates the dissolution of the starting material and the NBS. Initiating the reaction at 0°C allows for controlled addition of the brominating agent, minimizing potential side reactions, before allowing it to proceed to completion at room temperature. The precipitation in water is a crucial step for isolating the crude product, as 3,6-dibromocarbazole is insoluble in water.
Materials:
-
Carbazole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Distilled Water
-
Ethyl Acetate
-
Sodium Sulfate, anhydrous
-
Chloroform (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve carbazole (1 equivalent) in anhydrous DMF (approx. 15 mL per gram of carbazole).
-
Cool the solution to 0°C in an ice bath with stirring.
-
In a separate flask, dissolve NBS (2.1 equivalents) in a minimal amount of DMF.
-
Add the NBS solution dropwise to the cooled carbazole solution over 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours.
-
Pour the reaction mixture into a beaker containing a large volume of distilled water. A precipitate will form.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with distilled water to remove residual DMF and succinimide.
-
Dissolve the crude solid in ethyl acetate and dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from chloroform to yield pure 3,6-dibromocarbazole as a white to off-white crystalline solid.
Part 2: N-Benzylation of 3,6-Dibromocarbazole
With the dibrominated core in hand, the final step is the introduction of the benzyl group onto the nitrogen atom. This is typically achieved via a nucleophilic substitution reaction where the carbazole nitrogen, deprotonated by a suitable base, attacks the electrophilic benzylic carbon of benzyl bromide.
Caption: General workflow for N-benzylation of the carbazole core.
Field-Proven Protocol: Synthesis of 9-Benzyl-3,6-dibromocarbazole
Causality: This protocol is adapted from a robust procedure for the N-benzylation of the analogous 3,6-diiodo-9H-carbazole.[4] Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this type of reaction, and potassium hydroxide (KOH) is a strong, yet easy to handle, base sufficient for deprotonating the carbazole nitrogen. The use of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can facilitate the reaction, though it is not always necessary. The reaction is heated to ensure a reasonable reaction rate.
Materials:
-
3,6-Dibromocarbazole
-
Potassium Hydroxide (KOH), 50% aqueous solution or pellets
-
Benzyl Bromide
-
Dimethyl Sulfoxide (DMSO)
-
Toluene (for crystallization)
-
Methanol
Procedure:
-
To an intensively stirred solution of 3,6-dibromocarbazole (1 equivalent) in DMSO (approx. 15 mL per gram), add a 50% aqueous KOH solution (a slight molar excess).
-
Treat the mixture dropwise with benzyl bromide (1.1 to 1.5 equivalents).
-
Heat the reaction mixture (e.g., to 80-110°C) and stir for several hours (e.g., 2-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water and then with methanol to remove impurities.
-
The crude product can be further purified by crystallization from a suitable solvent, such as toluene, to yield pure 9-Benzyl-3,6-dibromocarbazole.
Applications in Materials Science: A Building Block for Optoelectronics
The 9-Benzyl-3,6-dibromocarbazole scaffold is a valuable platform for constructing materials for organic electronics. The electron-rich carbazole core provides inherent hole-transporting properties, while the bromine atoms allow for the attachment of various functional groups through cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig, or Ullmann reactions). This enables the synthesis of tailored molecules for specific applications.[6]
Hole Transport Materials (HTMs) for Perovskite Solar Cells (PSCs)
Carbazole derivatives have emerged as highly promising alternatives to the standard but costly hole transport material, spiro-OMeTAD, in perovskite solar cells.[7] Their high thermal stability and excellent hole mobility contribute to efficient and durable devices. By using the dibromo-intermediate, complex star-shaped or dendritic molecules can be synthesized, which can improve the morphological stability of the HTM layer.
The performance of several advanced HTMs derived from the 3,6-disubstituted carbazole core is compared to the spiro-OMeTAD benchmark in the table below.
| Hole Transporting Material (HTM) | Power Conversion Efficiency (PCE) (%) | Reference |
| spiro-OMeTAD (Benchmark) | ~17 - 22+ | [7] |
| KZRD | 20.40 | [7] |
| TDF-2 | 19.38 | [7] |
| OY3 | 20.02 | [7] |
| OY2 | 19.46 | [7] |
This data illustrates the potential of the carbazole scaffold. While specific data for 9-Benzyl-3,6-dibromocarbazole as a final HTM is not available, it serves as a critical precursor to these high-performance materials.
Caption: Role of a carbazole-based HTM in a perovskite solar cell.
Host Materials for Phosphorescent OLEDs (PhOLEDs)
In Organic Light-Emitting Diodes (OLEDs), particularly those utilizing phosphorescent emitters, the host material plays a critical role. It must possess a high triplet energy level to confine excitons on the guest emitter, good charge carrier mobility, and thermal stability. Carbazole derivatives are widely used as host materials due to their high triplet energies and good hole-transporting characteristics.[8] 9-Benzyl-3,6-dibromocarbazole is an ideal starting point for synthesizing bipolar host materials by introducing electron-transporting moieties at the 3 and 6 positions. Devices using bicarbazole-based hosts have achieved high external quantum efficiencies (EQE) exceeding 20% and long operational lifetimes.[9]
Applications in Medicinal Chemistry: A Scaffold for Anti-Cancer Agents
The carbazole nucleus is a recurring motif in biologically active natural products and synthetic drugs.[10] Its planar structure allows it to intercalate with DNA, and derivatives have been shown to inhibit various protein targets. N-alkyl-3,6-dibromocarbazole derivatives have been specifically investigated as potential anti-cancer and anti-migratory agents, showing promising activity against breast cancer cell lines.[11]
A study on a series of N-alkyl-3,6-dibromocarbazole-4-butyramide derivatives demonstrated moderate to good antiproliferative effects. The data below highlights the growth inhibition (GI₅₀) values for selected compounds against MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative, metastatic) breast cancer cells.
| Compound ID | Structure (R-group on Butyramide) | MCF-7 GI₅₀ (µM) | MDA-MB-231 GI₅₀ (µM) |
| 6 | 2-(4-Morpholinyl)ethanamine | 10.5 | 9.8 |
| 7 | 4-Fluoroaniline | 6.8 | 4.7 |
| 8 | 4-Chloroaniline | 8.2 | 5.1 |
Data sourced from a study on N-alkyl-3,6-dibromocarbazole derivatives.[11] Note: These are not the direct biological activities of 9-Benzyl-3,6-dibromocarbazole but of derivatives synthesized from its core structure, demonstrating the scaffold's potential.
Protocol: Sulforhodamine B (SRB) Assay for Anti-Proliferative Activity
Causality: The SRB assay is a reliable and widely used method for cell density determination, based on the measurement of cellular protein content. It provides a colorimetric readout that is proportional to the number of living cells, making it ideal for assessing the cytotoxic effects of compounds.
Procedure:
-
Seed cancer cells (e.g., MCF-7 or MDA-MB-231) in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound (derived from 9-Benzyl-3,6-dibromocarbazole) for a specified period (e.g., 48 hours).
-
After incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates with water to remove TCA and air dry.
-
Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution for 10-30 minutes at room temperature.
-
Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at ~510 nm using a microplate reader.
-
Calculate the GI₅₀ value (the concentration that inhibits cell growth by 50%) from the dose-response curve.[11]
Safety and Handling
As a halogenated aromatic compound, 9-Benzyl-3,6-dibromocarbazole requires careful handling in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Incompatible Materials: Strong oxidizing agents.
Safety information sourced from supplier safety data sheets.[3]
Conclusion
9-Benzyl-3,6-dibromocarbazole stands out as a strategically designed chemical intermediate. Its synthesis is straightforward and high-yielding, building upon the well-established chemistry of the carbazole core. The benzyl group provides solubility and modularity, while the dibromo-substituents act as key gateways for post-synthesis functionalization. This combination makes it an exceptionally valuable building block for researchers in drug discovery, enabling the creation of libraries of novel anti-cancer agents, and for materials scientists developing high-performance hole transport and host materials for next-generation solar cells and displays. The protocols and data presented in this guide provide a solid, trustworthy foundation for leveraging the full potential of this versatile molecule.
References
- [Referenced in text but no specific source provided in search results]
- [Referenced in text but no specific source provided in search results]
-
Hart, D. J., & Hong, F. (Year not available). 9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses. Available at: [Link]
- [Referenced in text but no specific source provided in search results]
- [Referenced in text but no specific source provided in search results]
-
ResearchGate. (n.d.). Molecular modeling and experimental studies on structure and NMR parameters of 9-benzyl-3,6-diiodo-9H-carbazole. Available at: [Link]
- [Referenced in text but no specific source provided in search results]
-
Nandy, B. C., Gupta, A. K., Mittal, A., & Vyas, V. (2014). CARBAZOLE: IT'S BIOLOGICAL ACTIVITY. Journal of Biomedical and Pharmaceutical Research, 3(1). Available at: [Link]
- Google Patents. (2016). CN105523990A - Preparation method of high-purity 3,6-dibromo-carbazole.
- [Referenced in text but no specific source provided in search results]
-
ResearchGate. (n.d.). Connectivity and twist: engineering high-performance green phosphorescent OLEDs using unipolar symmetric bicarbazole regioisomers. Available at: [Link]
-
Lee, J., et al. (2018). 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs. Molecules, 23(4), 859. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
